2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine-N-oxide: Another heterocyclic compound with similar structural features.
Indole derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
882682-79-3 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2,3-dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C17H18N2O/c1-11-5-4-6-14(9-11)10-20-15-7-8-18-16-12(2)13(3)19-17(15)16/h4-9,19H,10H2,1-3H3 |
InChI Key |
DRFRZTRNDYOJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C3C(=NC=C2)C(=C(N3)C)C |
Origin of Product |
United States |
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